molecular formula C8H19O4PS2 B133071 Demeton-S Sulfoxide CAS No. 2496-92-6

Demeton-S Sulfoxide

Cat. No.: B133071
CAS No.: 2496-92-6
M. Wt: 274.3 g/mol
InChI Key: RWRHZQVSYSDUSM-UHFFFAOYSA-N
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Description

Demeton-S Sulfoxide, also known as Demeton S-sulfoxide, is an organophosphorus compound with the chemical formula C₈H₁₉O₄PS₂. It is a derivative of phosphorothioic acid and is known for its use as an insecticide and acaricide. The compound is characterized by its sulfurous odor and is typically found as a colorless to amber oily liquid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Demeton-S Sulfoxide can be synthesized through the oxidation of its precursor, Demeton. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids. One common method involves the use of hydrogen peroxide in the presence of a catalyst to selectively oxidize the sulfide group to a sulfoxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and immobilized catalysts can enhance the efficiency and selectivity of the oxidation process .

Chemical Reactions Analysis

Types of Reactions

Demeton-S Sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Thiols, phosphines.

    Catalysts: Metal catalysts such as palladium or platinum can be used to facilitate these reactions.

Major Products

    Oxidation: Sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phosphorothioates.

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Chemical Formula : C6H15O4PS2
  • Molecular Weight : 246.28 g/mol
  • CAS Number : 301-12-2

Demeton-S sulfoxide acts as a cholinesterase inhibitor , disrupting the normal function of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system in pests, which ultimately causes paralysis and death . The compound exhibits similar cholinesterase inhibition properties compared to its parent compound, disulfoton, but with varying degrees of potency depending on the biological system studied .

Agricultural Applications

This compound is primarily used in crop protection:

  • Pest Control : Effective against a wide range of agricultural pests, including aphids, whiteflies, and certain beetles. Its application helps in managing infestations that threaten crop yield.
  • Soil Application : This compound can be applied directly to soil to control soil-borne pests, enhancing crop health and productivity .

Analytical Methods for Detection

The detection and quantification of this compound in agricultural products are crucial for ensuring food safety:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A sensitive method has been developed for the simultaneous determination of this compound and its metabolites in various matrices, including marijuana and other crops. This method allows for trace-level detection, ensuring compliance with safety regulations .

Toxicological Considerations

While this compound is effective as a pesticide, it poses several health risks:

  • Acute Toxicity : Exposure can lead to symptoms associated with cholinergic syndrome, including nausea, vomiting, muscle twitching, and respiratory distress. Case studies have documented acute poisoning incidents linked to improper handling or accidental ingestion .
  • Chronic Effects : Long-term exposure may lead to neurological deficits due to sustained cholinesterase inhibition. Animal studies indicate potential developmental effects on offspring when pregnant females are exposed .

Case Studies

  • Acute Poisoning Incident : A case study reported acute poisoning in a pregnant woman due to methyl demeton exposure. The clinical presentation included severe cholinergic symptoms, highlighting the risks associated with handling this compound without adequate protective measures .
  • Animal Studies on Developmental Effects : Research involving rats demonstrated that maternal exposure to disulfoton (leading to increased levels of this compound) resulted in developmental delays in offspring, emphasizing the need for caution during application near vulnerable populations .

Mechanism of Action

The mechanism of action of Demeton-S Sulfoxide involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target pests .

Comparison with Similar Compounds

Similar Compounds

    Demeton: The precursor to Demeton-S Sulfoxide, also used as an insecticide.

    Demeton-S-methyl: Another organophosphorus insecticide with a similar mechanism of action.

    Phorate: A related compound with similar pesticidal properties.

Uniqueness

This compound is unique in its selective oxidation process, which allows for the controlled synthesis of the sulfoxide without overoxidation to the sulfone. This selective oxidation is crucial for its effectiveness as an insecticide and its applications in various fields .

Biological Activity

Demeton-S sulfoxide, also known as oxydemeton-methyl, is an organophosphorus compound primarily used as a pesticide. Its biological activity, particularly concerning its mechanism of action, metabolism, and toxicological effects, has been the subject of various studies. This article synthesizes findings from multiple research sources to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by the chemical formula C6H15O4PS2C_6H_{15}O_4PS_2 and is produced from the oxidation of Demeton-S-methyl. The compound has significant implications in agricultural practices due to its efficacy as an insecticide and acaricide.

This compound acts primarily as an acetylcholinesterase inhibitor , which disrupts the normal function of the enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in prolonged stimulation of cholinergic receptors and subsequent neurotoxicity.

Cholinesterase Inhibition Studies

Research indicates that this compound exhibits varying degrees of cholinesterase inhibition across different species:

CompoundI50 Value (M)Source
Demeton-S-methyl6.5×1056.5\times 10^{-5}Sheep erythrocytes
This compound4.1×1054.1\times 10^{-5}Sheep erythrocytes
Demeton-S-methyl9.52×1059.52\times 10^{-5}Rat brain
This compound1.43×1031.43\times 10^{-3}Rat brain

These values suggest that while both forms inhibit cholinesterase, Demeton-S-methyl is generally more potent in rat brain tissues compared to its sulfoxide counterpart.

Metabolic Pathways

This compound undergoes extensive metabolism in mammals, leading to the formation of various metabolites including Demeton-S sulfone and other O-demethylated products. Studies have shown that approximately 92% of administered radioactivity from this compound is recovered in urine within eight hours post-administration, indicating rapid metabolism and excretion .

Key Metabolites Identified

The primary metabolites detected in urine following administration include:

  • Demeton-S-methyl sulfoxide (unchanged parent compound): 65%
  • Demeton-S-methyl sulfone : 6%
  • O-demethyl-demeton-S-methyl sulfoxide : 6%
  • O-demethyl-demeton-S-methyl sulfone : 4%

This metabolic profile highlights the compound's transformation and potential for bioaccumulation in biological systems .

Toxicological Effects

Numerous studies have documented the toxicological effects associated with exposure to this compound. Acute poisoning cases have been reported, emphasizing its potential health risks, particularly in agricultural settings. Symptoms often include:

  • Neurological disturbances
  • Gastrointestinal issues
  • Respiratory complications

Case Studies

  • Acute Poisoning Incident : A case involving a pregnant female exposed to methyl demeton highlighted severe cholinergic symptoms, necessitating immediate medical intervention .
  • Animal Studies : In subacute feeding studies on rats, both Demeton-S-methyl and its sulfoxide form caused similar degrees of cholinesterase inhibition over time, with significant impacts noted after prolonged exposure .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Demeton-S Sulfoxide relevant to experimental design?

this compound (CAS 2496-92-6) is a polar organophosphorus compound with a molecular formula of C6H15O3PS2\text{C}_6\text{H}_{15}\text{O}_3\text{PS}_2. Key properties include:

  • Solubility : Highly soluble in chloroform and ethyl acetate .
  • Storage : Stable at -20°C; degradation risk increases at room temperature due to potential oxidation .
  • Handling : Classified as UN 2810 (Toxic), requiring Packing Group I precautions during transport .
  • Structural identification : Confirmed via 1H^1\text{H} NMR (CDCl₃) and TLC (SiO₂; CH₂Cl₂:MeOH = 9:1, Rf = 0.50) .

Methodological guidance : Pre-dissolve in chloroform for homogeneous distribution in reaction mixtures. Use inert atmospheres (e.g., N₂) to minimize oxidation during storage.

Q. How can researchers distinguish this compound from its parent compound, Demeton-S, in analytical workflows?

Demeton-S (CAS 126-75-0) and its sulfoxide metabolite differ in:

  • Oxidation state : Sulfoxide contains an oxidized sulfur atom (S=O\text{S=O}) vs. a thioether group in Demeton-S .
  • Chromatographic retention : Use reverse-phase HPLC with a C18 column. This compound elutes later due to higher polarity. Mobile phase optimization (e.g., acetonitrile:water gradients) improves resolution .
  • Mass spectrometry : this compound exhibits a molecular ion at m/z 246.0 (vs. 230.0 for Demeton-S) .

Validation : Cross-validate with certified reference standards and spike recovery tests in matrices like soil or biological samples.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Work in a fume hood to avoid inhalation of volatile residues .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential dermal absorption .
  • Waste disposal : Collect in sealed containers labeled for organophosphorus compounds. Incinerate at >1,000°C to ensure complete degradation .

Contingency plans : In case of spills, neutralize with activated charcoal and evacuate the area until decontamination is complete.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound in environmental studies?

Discrepancies in degradation pathways (e.g., photolysis vs. microbial oxidation) arise from:

  • Matrix effects : Soil pH and microbial diversity influence degradation rates. For example, acidic soils favor abiotic hydrolysis, while alkaline soils promote microbial sulfoxidation .
  • Analytical limitations : LC-MS/MS may miss transient intermediates like sulfones. Use high-resolution Orbitrap-MS to capture low-abundance metabolites .

Experimental design : Conduct parallel studies under controlled conditions (e.g., sterile vs. non-sterile soil) to isolate biotic/abiotic contributions.

Q. What advanced spectroscopic techniques are suitable for studying the oxidation kinetics of this compound?

  • FTIR-ATR : Monitor sulfoxide (S=O\text{S=O}) stretching vibrations at 1,030–1,070 cm⁻¹. Calibrate with pure this compound to quantify oxidation extent .
  • NMR : Track 1H^1\text{H} shifts of methylene groups adjacent to sulfur during oxidation (e.g., δ 2.8–3.2 ppm) .

Sensitivity optimization : For FTIR, use diamond ATR crystals and baseline correction to enhance signal-to-noise ratios in heterogeneous samples .

Q. How can researchers optimize extraction protocols for this compound in complex biological matrices?

  • Liquid-liquid extraction (LLE) : Use ethyl acetate:hexane (1:1) at pH 7.0 to recover >90% of this compound from plasma or liver homogenates .
  • SPE cleanup : C18 cartridges preconditioned with methanol reduce lipid interference. Elute with 5% acetic acid in acetonitrile for high purity .

Validation : Compare with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) methods for cost-effective high-throughput workflows.

Q. What computational models predict the environmental persistence and toxicity of this compound?

  • QSAR models : Use EPI Suite™ to estimate biodegradation half-life (e.g., 120 days in aerobic soils) and LC50 for aquatic organisms .
  • Molecular docking : Simulate interactions with acetylcholinesterase (AChE) to assess neurotoxic potential. This compound’s oxidized sulfur reduces binding affinity vs. Demeton-S .

Limitations : Validate predictions with in vivo assays (e.g., zebrafish embryos) to account for bioaccumulation factors.

Q. Data Contradiction Analysis

Q. Why do some studies report higher toxicity for this compound compared to Demeton-S, while others suggest the opposite?

  • Metabolic activation : In mammals, sulfoxide derivatives may undergo further oxidation to sulfones, enhancing AChE inhibition .
  • Species-specific detoxification : Insects lack sulfone-metabolizing enzymes, making this compound less toxic than Demeton-S in pest models .

Resolution : Conduct cross-species toxicity assays (e.g., Daphnia magna vs. rat hepatocytes) to contextualize findings.

Properties

IUPAC Name

1-diethoxyphosphorylsulfanyl-2-ethylsulfinylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O4PS2/c1-4-11-13(9,12-5-2)14-7-8-15(10)6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRHZQVSYSDUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCCS(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042229
Record name O,O-diethyl S-[2-(ethylsulfinyl)-ethyl]phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2496-92-6
Record name Demeton-S sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2496-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorothioic acid, O,O-diethyl S-(2-(ethylsulfinyl)ethyl)ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O-diethyl S-[2-(ethylsulfinyl)-ethyl]phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7042229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-diethoxyphosphorylsulfanyl-2-ethylsulfinylethane
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Demeton-S Sulfoxide
Demeton-S Sulfoxide
Demeton-S Sulfoxide

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